molecular formula C10H12BrNO B1272415 2-bromo-N-(2,6-dimethylphenyl)acetamide CAS No. 32433-61-7

2-bromo-N-(2,6-dimethylphenyl)acetamide

Cat. No. B1272415
Key on ui cas rn: 32433-61-7
M. Wt: 242.11 g/mol
InChI Key: FMQPTEFSATTZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07033765B1

Procedure details

See FIG. 2, Formula T2. 8.1 Preparation of 2-bromo-N-(2, 60-dimethylphenyl)acetamide DCC (14.5 g; 70 mmol) was added to a cold solution of 2,6-dimethylaniline (8.5 g; 70 mmol) and bromoacetic acid (9.75 g; 70 mmol) in dry CH2Cl2 (400 mL) in portions over 30 min. The mixture was allowed to warm to room temperature overnight with stirring. It was then filtered, and the filtrate evaporated to dryness. The residual solid was dissolved in EtOAc (200 mL) and CH2C2 (200 mL). The mixture was filtered, and the filtrate evaporated to dryness to yield 2-bromo-N-(2,6-dimethylphenyl)acetamide (19 g). 8.2 Preparation of 1-(2,6-dimethylphenyl)-2,8,8-trioxo-1,4-diaza-7,8-dithianonane
[Compound]
Name
2-bromo-N-(2, 60-dimethylphenyl)acetamide DCC
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[Br:10][CH2:11][C:12](O)=[O:13]>C(Cl)Cl>[Br:10][CH2:11][C:12]([NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1])=[O:13]

Inputs

Step One
Name
2-bromo-N-(2, 60-dimethylphenyl)acetamide DCC
Quantity
14.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
9.75 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in EtOAc (200 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)NC1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 112.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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